8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene
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Overview
Description
8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene is a compound that belongs to the class of fused cyclobutene structures. These structures are highly valued in organic chemistry due to their unique properties and biological activities. The compound’s intriguing structural motif has attracted considerable attention in recent years, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing 8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene involves a visible-light-mediated [2+2] cycloaddition reaction. This method directly converts 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene derivatives under mild and clean conditions without using any photocatalysts . The reaction exhibits favorable compatibility with functional groups and affords a series of products with excellent regioselectivity and high yields .
Industrial Production Methods
The use of visible-light-mediated reactions under mild conditions aligns with the principles of green chemistry, making it an attractive option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
Scientific Research Applications
8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene has several scientific research applications:
Chemistry: The compound serves as a valuable scaffold for the synthesis of complex organic molecules.
Biology: Its unique structure and biological activities make it a candidate for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism by which 8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fused cyclobutene structure contributes to its high reactivity and ability to undergo diverse transformations, including ring-opening and ring-expansion reactions. These transformations enable the compound to interact with various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Dihydrocyclobuta[b]naphthalene-3,8-diones: These compounds share a similar fused cyclobutene structure and exhibit comparable biological activities.
Cyclobutene Derivatives: Other cyclobutene derivatives also display high reactivity and are used in similar applications in organic synthesis and medicinal chemistry.
Uniqueness
8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
61705-31-5 |
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Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
3-methyl-2-phenyl-1,2-dihydrocyclobuta[b]naphthalene |
InChI |
InChI=1S/C19H16/c1-13-17-10-6-5-9-15(17)11-16-12-18(19(13)16)14-7-3-2-4-8-14/h2-11,18H,12H2,1H3 |
InChI Key |
XCAHAYCJWNCHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CC2=CC3=CC=CC=C13)C4=CC=CC=C4 |
Origin of Product |
United States |
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